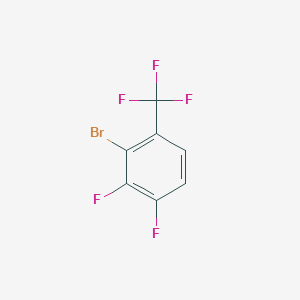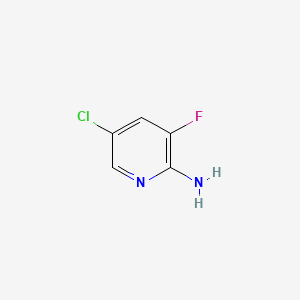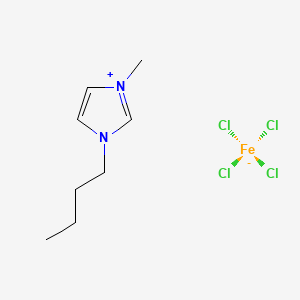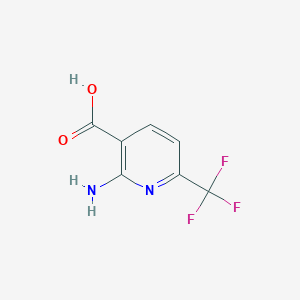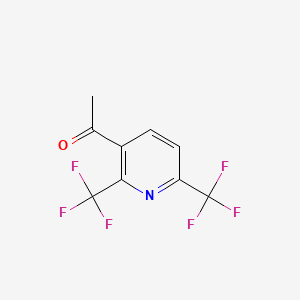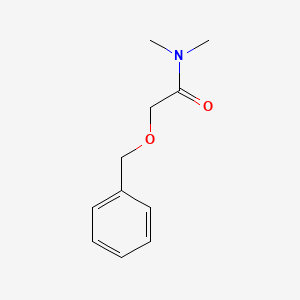
2-Benzyloxy-N,N-dimethyl-acetamide
説明
“2-Benzyloxy-N,N-dimethyl-acetamide” is an organic compound that belongs to the acetamide class. It has a molecular formula of C11H15NO2 and a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-N,N-dimethyl-acetamide” is represented by the InChI code: 1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 .
科学的研究の応用
Solvent for Polymer and Fiber Production
2-Benzyloxy-N,N-dimethyl-acetamide: is used as a high-boiling, dipolar aprotic solvent in the production of polymers and fibers. Its ability to dissolve a wide range of polymers makes it particularly valuable in the textile industry for spinning fibers .
Reagent in Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in pharmaceuticals. Its miscibility with water and various organic solvents facilitates the synthesis of complex organic compounds .
Catalyst and Reaction Medium
Due to its stability under strong bases, 2-Benzyloxy-N,N-dimethyl-acetamide is used as a catalyst and reaction medium in various chemical reactions, including Ullmann coupling reactions, which are pivotal in creating complex organic molecules .
Intermediate in Medicinal Chemistry
As an intermediate in medicinal chemistry, this compound is involved in the synthesis of small-molecule drugs aimed at treating diseases like Alzheimer’s by affecting the brain’s amyloid β monomers .
Material Science Research
In material science, 2-Benzyloxy-N,N-dimethyl-acetamide is used to introduce steric bulk groups into non-metallocene complexes, which are important for creating high molecular weight polymers with controlled stereoselectivity .
特性
IUPAC Name |
N,N-dimethyl-2-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVUHPBLCIOQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-N,N-dimethyl-acetamide | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


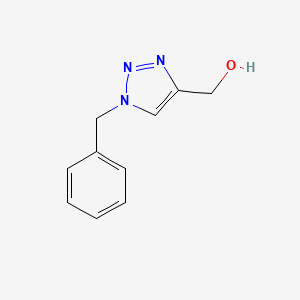

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)
